Loxapine Hydrochloride

Description

See also: Loxapine (has active moiety).

Properties

IUPAC Name |

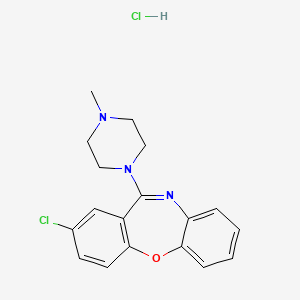

8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O.ClH/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18;/h2-7,12H,8-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXBVMKACNEMKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1977-10-2 (Parent) | |

| Record name | Loxapine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054810230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70203304 | |

| Record name | Loxapine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54810-23-0 | |

| Record name | Loxapine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054810230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loxapine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOXAPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376MYL4MAL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Loxapine: A Pharmacological Bridge Between Typical and Atypical Antipsychotics

An In-depth Technical Guide for Neuropharmacology and Drug Development Professionals

Abstract: Loxapine, a dibenzoxazepine tricyclic agent, has been a subject of considerable discussion regarding its classification as a typical or atypical antipsychotic.[1] Historically categorized as a first-generation (typical) antipsychotic, its pharmacological profile exhibits characteristics that align it with second-generation (atypical) agents.[2] This document provides a detailed examination of loxapine's molecular and clinical properties, focusing on the receptor binding data, signaling pathways, and experimental methodologies that define its unique position in the antipsychotic armamentarium. Its structural similarity to clozapine, an archetypal atypical antipsychotic, hints at a more complex mechanism of action than traditional typical agents.[1][3]

Molecular Profile and Pharmacodynamics

Loxapine's therapeutic action is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[4] The distinction between typical and atypical antipsychotics often hinges on the relative affinity for these two receptor subtypes.[5] Atypical agents generally exhibit a higher ratio of 5-HT2A to D2 receptor blockade, which is believed to contribute to a lower incidence of extrapyramidal symptoms (EPS) and efficacy against negative symptoms of schizophrenia.[5][6]

Loxapine is a dopamine antagonist and a serotonin 5-HT2 blocker.[7] While its exact mode of action is not fully established, its efficacy is proposed to be mediated through high-affinity antagonism of postsynaptic D2 and 5-HT2A receptors.[1][8] PET scan evidence in patients has shown that loxapine is an equipotent blocker of both 5-HT2 and D2 receptors.[9] Some studies suggest that at lower doses (<100 mg/day), loxapine's 5-HT2A/D2 binding ratio is more characteristic of an atypical antipsychotic, while at higher doses, its profile shifts towards a more typical, potent D2 blockade.[5]

Comparative Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki, nM) of loxapine compared to haloperidol (a conventional typical antipsychotic) and clozapine (a conventional atypical antipsychotic). A lower Ki value indicates a stronger binding affinity.

| Receptor | Loxapine (Ki, nM) | Haloperidol (Ki, nM) | Clozapine (Ki, nM) |

| Dopamine D1 | 37.15[10] | 6.910[10] | 6.890[10] |

| Dopamine D2 | 23.99[10] | 3.140[10] | 129.2[10] |

| Dopamine D3 | Intermediate Affinity[1] | - | - |

| Dopamine D4 | High Affinity[1] | 1799[10] | 51.90[10] |

| Serotonin 5-HT1A | No Significant Affinity[5] | 1972[10] | 4.280[10] |

| Serotonin 5-HT2A | 4.820[10] | - | 13.58[10] |

| Serotonin 5-HT2C | Intermediate Affinity[5] | - | - |

| Histamine H1 | High Affinity[1] | - | - |

| Muscarinic M1 | High Affinity[1] | - | - |

| Adrenergic α1 | High Affinity[4] | - | - |

Data compiled from various sources.[1][4][5][10]

Key Signaling Pathways

The clinical effects of loxapine are a direct consequence of its interaction with central nervous system signaling pathways. The balance between D2 and 5-HT2A receptor modulation is critical to its therapeutic and side-effect profile.

Dopaminergic Pathway Modulation

Blockade of D2 receptors in the mesolimbic pathway is correlated with the amelioration of positive psychotic symptoms (e.g., hallucinations, delusions). However, antagonism of D2 receptors in the nigrostriatal pathway is associated with a higher risk of EPS.

Serotonergic Pathway Modulation

Atypical antipsychotics are characterized by their potent 5-HT2A receptor blockade. This action is thought to indirectly increase dopamine release in certain brain regions, such as the prefrontal cortex and the striatum, which may alleviate negative symptoms and reduce the risk of EPS, respectively. Loxapine's significant 5-HT2A antagonism is a key feature of its "atypical" profile.[4][11]

References

- 1. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Considering Loxapine Instead of Clozapine: A Case Series and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Loxapine - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Loxapine? [synapse.patsnap.com]

- 5. academic.oup.com [academic.oup.com]

- 6. psychiatrist.com [psychiatrist.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. PET evidence that loxapine is an equipotent blocker of 5-HT2 and D2 receptors: implications for the therapeutics of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. psychopharmacopeia.com [psychopharmacopeia.com]

- 11. immune-system-research.com [immune-system-research.com]

The Pharmacokinetics and Metabolism of Loxapine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loxapine is a dibenzoxazepine tricyclic antipsychotic agent that has been utilized in the management of schizophrenia for several decades.[1] While traditionally classified as a typical antipsychotic, loxapine exhibits a pharmacological profile with some atypical characteristics, including significant antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[2][] This dual action is believed to contribute to its therapeutic efficacy in managing the positive and negative symptoms of schizophrenia.[4] A thorough understanding of the pharmacokinetic and metabolic profile of loxapine hydrochloride is crucial for optimizing its therapeutic use, ensuring patient safety, and guiding further drug development. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of loxapine, detailed experimental protocols for its analysis, and a visualization of its key signaling pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid and extensive absorption, wide distribution, and significant first-pass metabolism.[5][6] The route of administration significantly influences its bioavailability and onset of action.

Absorption

Following oral administration, loxapine is rapidly and almost completely absorbed from the gastrointestinal tract.[5] However, it undergoes substantial first-pass metabolism in the liver, which reduces its systemic bioavailability.[7] Peak serum concentrations are typically reached within 1 to 3 hours after an oral dose.[5] An inhaled formulation of loxapine is also available for the acute treatment of agitation, which provides a much faster onset of action, with peak plasma concentrations achieved within 2 minutes.[][8] Intramuscular administration also results in complete absorption.[5]

Distribution

Loxapine is rapidly distributed throughout the body following absorption.[6] It is approximately 96.8% bound to plasma proteins.[2] Animal studies have indicated an initial preferential distribution to the lungs, brain, spleen, heart, and kidneys.[6]

Metabolism

Loxapine is extensively metabolized in the liver, primarily through three main pathways: aromatic hydroxylation, N-demethylation, and N-oxidation.[5][9] The cytochrome P450 (CYP) enzyme system plays a central role in its biotransformation.

-

Hydroxylation: CYP1A2 is the primary enzyme responsible for the formation of 8-hydroxyloxapine, a major metabolite.[9] 7-hydroxyloxapine is another significant metabolite, formed through the action of CYP3A4 and CYP2D6.[1]

-

N-demethylation: Loxapine is demethylated to form amoxapine, which is itself a pharmacologically active antidepressant.[2][4] This reaction is mediated by CYP3A4, CYP2C19, and CYP2C8.[1]

-

N-oxidation: Loxapine can also undergo N-oxidation to form loxapine N-oxide.[5]

The primary metabolites of loxapine are 7-hydroxyloxapine, 8-hydroxyloxapine, and amoxapine.[1] 7-hydroxyloxapine is considered an active metabolite with high affinity for D2 receptors, while 8-hydroxyloxapine has no significant pharmacological activity at this receptor.[1] Amoxapine is further metabolized to 8-hydroxyamoxapine.[2]

Excretion

Loxapine and its metabolites are primarily excreted in the urine, mainly as conjugated metabolites, with a smaller amount excreted in the feces as unconjugated metabolites.[5][6] Approximately 50% of a dose is excreted within the first 24 hours.[7] The elimination half-life of loxapine is biphasic, with an initial half-life of about 5 hours and a terminal half-life of approximately 19 hours following oral administration.[] The inhaled formulation has a half-life ranging from 6 to 8 hours.[]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound across different routes of administration.

| Parameter | Oral Administration | Inhaled Administration | Intramuscular Administration |

| Time to Peak Concentration (Tmax) | 1 - 3 hours[5] | 2 minutes[][8] | ~5 hours[1] |

| Elimination Half-Life | Biphasic: ~5 hours (initial), ~19 hours (terminal)[] | 6 - 8 hours[] | ~12 hours[1] |

| Protein Binding | ~96.8%[2] | ~97%[] | Data not available |

Experimental Protocols

The quantification of loxapine and its metabolites in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques employed.

Protocol 1: HPLC-MS/MS Analysis of Loxapine and its Metabolites in Human Plasma

This protocol provides a general framework for the simultaneous quantification of loxapine, amoxapine, 7-hydroxyloxapine, and 8-hydroxyloxapine in human plasma.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

To 1 mL of human plasma, add an internal standard (e.g., a deuterated analog of loxapine).

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for HPLC-MS/MS analysis.

2. HPLC-MS/MS Conditions

-

HPLC System: A standard high-performance liquid chromatography system.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for loxapine and its metabolites.

Protocol 2: GC-MS Analysis of Loxapine in Urine

This protocol outlines a general procedure for the determination of loxapine in urine samples.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 2 mL of urine, add an internal standard.

-

Adjust the pH of the urine sample to 9-10 with a suitable buffer.

-

Add 5 mL of an organic solvent mixture (e.g., hexane:isoamyl alcohol, 98:2 v/v).

-

Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Conditions

-

GC System: A gas chromatograph equipped with a split/splitless injector.

-

Analytical Column: A capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to ensure separation of the analytes.

-

Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

-

Detection: Selected Ion Monitoring (SIM) of characteristic ions for loxapine and the internal standard.

Signaling Pathways and Experimental Workflows

Loxapine exerts its antipsychotic effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors. The following diagrams illustrate the generalized signaling pathways associated with these receptors and a typical experimental workflow for pharmacokinetic analysis.

Caption: Metabolic pathways of Loxapine.

Caption: Loxapine's effect on the Dopamine D2 receptor signaling pathway.

Caption: Loxapine's effect on the Serotonin 5-HT2A receptor signaling pathway.

Caption: A typical experimental workflow for pharmacokinetic analysis of Loxapine.

Conclusion

This compound possesses a complex pharmacokinetic and metabolic profile that is critical to its clinical efficacy and safety. Its rapid absorption, extensive metabolism primarily mediated by CYP enzymes, and the formation of active metabolites all contribute to its therapeutic and adverse effect profiles. The choice of administration route significantly impacts its pharmacokinetic parameters. A thorough understanding of these characteristics, facilitated by robust analytical methodologies, is paramount for researchers, scientists, and drug development professionals. This guide provides a foundational understanding to support further research and optimize the clinical application of loxapine.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Dual-Receptor Antagonist Profile of Loxapine: A Technical Guide to its Dopamine D2 and Serotonin 5-HT2A Binding Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loxapine, a dibenzoxazepine antipsychotic, has a long history in the management of schizophrenia. Initially classified as a typical antipsychotic, its pharmacological profile exhibits characteristics that align it with atypical agents, primarily through its potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[1][2] This technical guide provides an in-depth analysis of the binding profile of loxapine at these two key receptors, presenting quantitative binding data, detailing the experimental methodologies used to derive this data, and illustrating the associated signaling pathways. This information is critical for researchers and drug development professionals seeking to understand the molecular mechanisms of loxapine and to inform the development of novel therapeutics with optimized receptor-binding profiles.

Quantitative Receptor Binding Profile of Loxapine

The affinity of loxapine for dopamine D2 and serotonin 5-HT2A receptors has been quantified in numerous studies, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following tables summarize the quantitative binding data for loxapine at human D2 and 5-HT2A receptors from various in vitro studies.

Table 1: Loxapine Binding Affinity (Ki, nM) at Human Dopamine D2 and Serotonin 5-HT2A Receptors

| Receptor | Loxapine Ki (nM) | Reference |

| Dopamine D2 | <2 | [3] |

| Dopamine D2 | 1.8 | [4][5] |

| Dopamine D2 | 10.8 | [6] |

| Serotonin 5-HT2A | <2 | [3] |

| Serotonin 5-HT2A | 6.2 | [7] |

| Serotonin 5-HT2A | 0.5 | [4][5] |

| Serotonin 5-HT2A | 2.1 | [6] |

Note: Ki values can vary between studies due to differences in experimental conditions, such as radioligand used, tissue/cell preparation, and assay buffer composition.

Loxapine demonstrates high affinity for both D2 and 5-HT2A receptors, with Ki values consistently in the low nanomolar range.[3][4][5][6][7] Some studies suggest that loxapine is an equipotent blocker of both 5-HT2 and D2 receptors.[1] The ratio of 5-HT2A to D2 receptor affinity is a key factor in classifying antipsychotics, with a higher ratio often associated with an "atypical" profile and a potentially lower risk of extrapyramidal side effects.[3]

Experimental Protocols for Receptor Binding Assays

The quantitative binding data for loxapine is primarily generated through in vitro radioligand binding assays. These experiments are fundamental in neuropharmacology for determining the affinity of a compound for a specific receptor.

General Principles of Radioligand Binding Assays

Radioligand binding assays involve the use of a radioactive molecule (radioligand) that is known to bind with high affinity and specificity to the receptor of interest. The assay measures the ability of a non-radioactive compound (the competitor, in this case, loxapine) to displace the radioligand from the receptor. This displacement is concentration-dependent and allows for the calculation of the competitor's inhibition constant (Ki).

Typical Experimental Workflow

Specific Methodologies

-

Cell Lines and Receptor Expression : Competition binding experiments are often performed using membranes from cultured cells, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells, that have been genetically engineered to express high levels of the human dopamine D2 or serotonin 5-HT2A receptor.[3]

-

Radioligands :

-

Incubation Conditions : The incubation mixture, containing the cell membranes, radioligand, and varying concentrations of loxapine, is typically incubated in a buffer at a controlled temperature (e.g., 37°C) for a specific duration to allow the binding to reach equilibrium.

-

Separation and Detection : After incubation, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity. The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis : The data are plotted as the percentage of specific binding versus the logarithm of the loxapine concentration. A non-linear regression analysis is then used to fit the data to a sigmoidal dose-response curve, from which the IC50 (the concentration of loxapine that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Signaling Pathways of Dopamine D2 and Serotonin 5-HT2A Receptors

Loxapine's therapeutic and side-effect profile is a direct consequence of its antagonism at D2 and 5-HT2A receptors, which interrupts their downstream signaling cascades.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that preferentially couples to the Gi/o family of G proteins.[8][9][10] The canonical signaling pathway for the D2 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10]

Serotonin 5-HT2A Receptor Signaling Pathway

The serotonin 5-HT2A receptor is also a GPCR, but it primarily couples to the Gq/11 family of G proteins.[11][12] Activation of the 5-HT2A receptor stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[12][13] This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[13]

Conclusion

Loxapine's clinical efficacy in treating psychosis is intrinsically linked to its high-affinity binding to and antagonism of both dopamine D2 and serotonin 5-HT2A receptors. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for understanding the molecular pharmacology of this established antipsychotic. For drug development professionals, a thorough appreciation of loxapine's dual-receptor binding profile can inform the rational design of new chemical entities with tailored affinities for D2 and 5-HT2A receptors, potentially leading to improved therapeutic outcomes and better tolerability in the treatment of schizophrenia and other psychotic disorders. The intricate interplay between these two receptor systems remains a fertile area of research, with the potential to uncover novel therapeutic strategies.

References

- 1. PET evidence that loxapine is an equipotent blocker of 5-HT2 and D2 receptors: implications for the therapeutics of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Comparison of the affinities of amoxapine and loxapine for various receptors in rat brain and the receptor down-regulation after chronic administration] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. immune-system-research.com [immune-system-research.com]

- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 12. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Preclinical Pharmacological Profile of Loxapine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Loxapine is a tricyclic dibenzoxazepine derivative antipsychotic agent that has been in clinical use for the treatment of schizophrenia since the 1970s.[1] Historically classified as a "typical" or first-generation antipsychotic, its pharmacological profile exhibits features of both typical and atypical agents.[1][2] Chemically, it is structurally similar to clozapine.[1] Loxapine's primary mechanism of action is believed to be mediated through the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3][4] This document provides a comprehensive summary of the preclinical pharmacological data for Loxapine Hydrochloride, focusing on its receptor binding profile, in vivo efficacy, pharmacokinetics, and toxicology, supported by detailed experimental protocols and visualizations to aid in research and development.

Pharmacodynamics

Receptor Binding Profile

Loxapine exhibits a complex receptor binding profile, characterized by high affinity for several dopamine and serotonin receptor subtypes. Competition binding experiments using human recombinant receptors have elucidated its affinity (Kb) for various targets. Notably, loxapine demonstrates a high affinity for both dopamine D2 and serotonin 5-HT2A receptors, with a 5-HT2A/D2 ratio greater than one, a characteristic often associated with "atypical" antipsychotics.[1] Its affinity extends to other receptors, which may contribute to its therapeutic effects and side effect profile.

Table 1: Loxapine In Vitro Receptor Binding Affinities

| Receptor Subtype | Binding Affinity (Kb, nM) | Cell System | Reference |

|---|---|---|---|

| Dopamine Receptors | |||

| D2 | < 2.0 | CHO / HEK-293 | [1] |

| D1 | 12 - 29 | CHO / HEK-293 | [1] |

| D3 | > 1000 | CHO / HEK-293 | [1] |

| D4 | 12 - 29 | CHO / HEK-293 | [1] |

| D5 | 12 - 29 | CHO / HEK-293 | [1] |

| Serotonin Receptors | |||

| 5-HT2A | < 2.0 | CHO / HEK-293 | [1] |

| 5-HT2C | 12 - 29 | CHO / HEK-293 | [1] |

| 5-HT1A | > 1000 | CHO / HEK-293 | [1] |

| 5-HT6 | > 1000 | CHO / HEK-293 | [1] |

| 5-HT7 | > 1000 | CHO / HEK-293 |[1] |

Mechanism of Action and Signaling Pathways

Loxapine's antipsychotic effect is primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway, which is thought to alleviate the positive symptoms of schizophrenia.[5] Simultaneously, its strong antagonism of serotonin 5-HT2A receptors is a key feature of atypical antipsychotics, believed to contribute to a lower incidence of extrapyramidal symptoms (EPS) and potential efficacy against negative symptoms.[1] Loxapine also interacts with adrenergic, histaminergic, and muscarinic receptors, which are primarily associated with its side effect profile, including sedation, orthostatic hypotension, and anticholinergic effects.

In Vivo Efficacy and Screening

Loxapine's antipsychotic potential has been characterized in several predictive animal models. These models assess a compound's ability to modulate behaviors relevant to psychosis or to mimic the profile of known antipsychotics.

Animal Models of Antipsychotic Activity

Loxapine demonstrates activity in models predictive of antipsychotic efficacy, such as the conditioned avoidance response (CAR) test.[6] However, it also induces catalepsy at higher doses, a behavior predictive of extrapyramidal side effect (EPS) liability in humans, which aligns with its classification as a mid-potency typical antipsychotic.[3][7]

Table 2: Summary of Loxapine Effects in Preclinical Behavioral Models

| Model | Species | Key Finding | Implication | Reference |

|---|---|---|---|---|

| Conditioned Avoidance Response (CAR) | Rat | Suppresses conditioned avoidance without affecting escape response. | Predictive of antipsychotic efficacy. | [6][8] |

| Catalepsy Bar Test | Rat, Mouse | Induces a dose-dependent cataleptic state. | Predictive of EPS liability. | [3][9] |

| Amphetamine-Induced Stereotypy | Rat | Inhibits stereotyped behaviors induced by dopamine agonists. | D2 receptor antagonism. |[7] |

Preclinical Screening Workflow

The preclinical evaluation of a potential antipsychotic like loxapine follows a structured workflow. This process begins with broad in vitro screening to identify primary targets and progresses to in vivo models to assess efficacy and safety.

Preclinical Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of loxapine has been characterized in multiple preclinical species.

ADME Profile

Following oral administration, loxapine is rapidly and almost completely absorbed.[10] It undergoes extensive first-pass metabolism.[4] The drug is distributed widely into tissues, with initial preferential distribution in the lungs, brain, spleen, heart, and kidney observed in animal studies.[10] Loxapine is extensively metabolized in the liver, primarily through demethylation and hydroxylation, to form metabolites including amoxapine and 7-OH-loxapine, some of which are pharmacologically active.[4][11] Excretion occurs mainly within the first 24 hours, with metabolites excreted as conjugates in the urine and unconjugated in the feces.[10]

Table 3: Summary of Preclinical Pharmacokinetic Parameters for Loxapine

| Parameter | Finding | Species | Reference |

|---|---|---|---|

| Absorption | Rapid and virtually complete after oral administration. | Animal studies | [10] |

| Tmax (Inhaled) | ~2 minutes | Human | [12] |

| Distribution | Rapid and wide distribution into tissues (brain, lung, heart, etc.). | Animal studies | [10] |

| Metabolism | Extensive hepatic metabolism via demethylation and hydroxylation. | Human, Animal | [4][11] |

| Active Metabolites | Amoxapine, 7-OH-loxapine, 8-OH-loxapine | Human | [11] |

| Half-life | ~7 hours | Human | [11] |

| Excretion | Primarily in urine (as conjugates) and feces (unconjugated). | Animal studies |[10] |

Logical Relationship of Pharmacokinetics and Pharmacodynamics

The therapeutic and adverse effects of loxapine are a direct consequence of its pharmacokinetic properties, which govern the concentration of the drug and its active metabolites at the target receptors in the central nervous system.

Preclinical Toxicology Profile

Toxicology studies are essential for defining the safety profile of a drug candidate. Loxapine has undergone a battery of nonclinical safety evaluations.

Table 4: Summary of Preclinical Toxicology Findings for Loxapine

| Study Type | Species | Duration | Key Findings | Reference |

|---|---|---|---|---|

| Acute Toxicity | Mouse, Rat, Dog, Cat | Single Dose | CNS effects including sedation, decreased motor activity, catalepsy, and convulsions at high doses. | [3] |

| Repeat-Dose Toxicity (Inhalation) | Rat | 14 Days | Dose-related CNS clinical signs (lethargy, tremors) consistent with the drug's pharmacology. | [3] |

| Carcinogenicity | Rat | 19 Months | No evidence of carcinogenicity. | [3] |

| Genetic Toxicology | In vitro / In vivo | N/A | Loxapine is considered non-mutagenic. | [3] |

| Reproductive Toxicology | Rat, Rabbit | N/A | Not found to be teratogenic. | [3] |

| Cardiovascular Safety | Dog | N/A | No persistent effects on the cardiovascular system or QT prolongation at tested doses. |[3] |

Detailed Experimental Protocols

Receptor Binding Assays

Objective: To determine the binding affinity (Kb or Ki) of loxapine for various neurotransmitter receptors.

-

Preparation of Receptor Source: Membranes from cultured cells (e.g., CHO, HEK-293) stably expressing the specific human recombinant receptor subtype of interest (e.g., D2, 5-HT2A) are prepared.

-

Radioligand: A specific radioligand with high affinity for the target receptor (e.g., [3H]-Spiperone for D2 receptors) is selected.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled loxapine.

-

Incubation: The mixture is incubated at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of loxapine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Catalepsy Test (Bar Test)

Objective: To assess the potential of loxapine to induce motor rigidity, a predictor of extrapyramidal side effects (EPS).

-

Animals: Male Wistar rats are commonly used.

-

Drug Administration: Loxapine or a vehicle control is administered, typically via intraperitoneal (i.p.) injection. A standard typical antipsychotic like haloperidol is used as a positive control.

-

Acclimation: After drug administration (e.g., 60 minutes post-injection), animals are brought to the testing apparatus.

-

Apparatus: A standard apparatus consists of a horizontal bar elevated to a specific height (e.g., 9-12 cm) from the base.

-

Procedure: The rat's forepaws are gently placed on the bar, with its hind paws remaining on the floor.

-

Measurement: The "descent latency," defined as the time the rat maintains this imposed posture before removing both forepaws from the bar, is recorded with a stopwatch. A cut-off time (e.g., 180 seconds) is typically used.

-

Data Analysis: The mean descent latency for each treatment group is calculated. A dose-dependent increase in the time spent on the bar indicates a cataleptic effect.

Conditioned Avoidance Response (CAR)

Objective: To evaluate the antipsychotic-like activity of loxapine. Drugs that selectively block the conditioned response (avoidance) without impairing the unconditioned response (escape) are considered to have antipsychotic potential.

-

Animals: Rats are typically used.

-

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock. A conditioned stimulus (CS), such as a light or tone, is presented.

-

Training (Acquisition): The rat is placed in the shuttle box. A trial begins with the presentation of the CS (e.g., a 10-second tone). If the rat moves to the other compartment during the CS presentation, the CS is terminated, and no shock is delivered (an "avoidance response"). If the rat fails to move, an unconditioned stimulus (US), a mild footshock, is delivered through the floor grid at the end of the CS presentation. The shock continues until the rat moves to the other compartment (an "escape response"). Multiple trials are conducted per session over several days until a stable baseline of avoidance is achieved.

-

Testing: Once trained, the animals are treated with loxapine, vehicle, or a reference drug prior to the test session.

-

Measurement: The number of avoidance responses, escape responses, and failures to escape are recorded for each animal.

-

Data Analysis: A selective decrease in the number of avoidance responses while the number of escape responses remains intact is indicative of antipsychotic-like activity.

References

- 1. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Pharmacologic and pharmacokinetic considerations in choosing an antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Multiple dose pharmacokinetics of inhaled loxapine in subjects on chronic, stable antipsychotic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]

- 14. cdn-links.lww.com [cdn-links.lww.com]

- 15. Catalepsy test in rats [protocols.io]

- 16. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Active Avoidance protocol 01282020 [protocols.io]

The Genesis of a Neuroleptic: An In-depth Technical Guide to the Discovery and Historical Development of Loxapine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loxapine, a dibenzoxazepine tricyclic antipsychotic, emerged in the mid-1970s as a significant addition to the psychopharmacological armamentarium for schizophrenia. Structurally akin to clozapine, its development marked a key step in the evolution of antipsychotic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of loxapine, detailing its pharmacological profile, pivotal preclinical and clinical studies, and its journey to regulatory approval and diverse clinical applications. Quantitative data from key studies are presented in structured tables, and detailed experimental protocols are provided. The guide also includes visualizations of key pathways and experimental workflows to facilitate a deeper understanding of this important neuroleptic agent.

Discovery and Initial Synthesis

Loxapine, chemically known as 2-chloro-11-(4-methyl-1-piperazinyl)dibenz[b,f][1][2]oxazepine, was first synthesized in the 1960s. The seminal work on its synthesis was published by Schmutz and his colleagues in 1967. The development of loxapine was part of a broader exploration of tricyclic compounds for psychoactive properties, spurred by the success of earlier drugs like chlorpromazine and imipramine.

Original Synthesis

The original synthesis of loxapine, as described in U.S. Patent 3,546,226, involves a multi-step process starting from 2-chlorodibenz[b,f][1][2]oxazepin-11(10H)-one.

Experimental Protocol: Synthesis of Loxapine

-

Preparation of 2-chlorodibenz[b,f][1][2]oxazepin-11(10H)-one: This intermediate is prepared through the condensation of 2-aminophenol with 2,5-dichlorobenzoic acid, followed by cyclization.

-

Thionation: The resulting lactam is then treated with a thionating agent, such as phosphorus pentasulfide, in a high-boiling point solvent like pyridine or xylene, to yield the corresponding thiolactam.

-

S-Alkylation: The thiolactam is subsequently S-alkylated with a suitable alkylating agent, for example, dimethyl sulfate, to form a methylthioimidoyl chloride intermediate.

-

Amination: Finally, the intermediate is reacted with N-methylpiperazine to yield loxapine. The reaction is typically carried out in an inert solvent, and the final product is isolated and purified as its succinate salt.

Preclinical Pharmacology

Early preclinical studies in the 1970s were crucial in elucidating the pharmacological profile of loxapine and predicting its antipsychotic potential. These studies primarily focused on its effects on animal behavior and its interaction with various neurotransmitter systems.

Behavioral Pharmacology

Conditioned Avoidance Response (CAR): The CAR test in rats is a classic preclinical screen for antipsychotic activity. Loxapine was found to be effective in inhibiting the conditioned avoidance response, with an ED50 that was indicative of its neuroleptic potential. This effect is thought to be mediated by the blockade of dopamine receptors in the mesolimbic pathway.

Catalepsy Induction: The induction of catalepsy in rats is a preclinical measure of the potential for extrapyramidal side effects (EPS). Loxapine was shown to induce catalepsy at higher doses, suggesting a potential for EPS, a characteristic of typical antipsychotics. Dose-response studies were conducted to establish the therapeutic index. For instance, a study demonstrated that loxapine at a dose of 0.3 mg/kg (s.c.) induced catalepsy in rats.[3]

Table 1: Preclinical Behavioral Effects of Loxapine

| Test | Animal Model | Effect | Potency (ED50/Effective Dose) | Reference |

| Conditioned Avoidance | Rat | Inhibition of avoidance response | Not explicitly found | General knowledge from multiple preclinical studies |

| Catalepsy | Rat | Induction of catalepsy | 0.3 mg/kg (s.c.) | [3] |

| Apomorphine-induced stereotypy | Rat | Antagonism of stereotyped behavior | Not explicitly found | [4] |

Receptor Binding Profile

Loxapine's mechanism of action is primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][5] Its affinity for various other receptors contributes to its overall pharmacological profile, including its side effects. The NIMH Psychoactive Drug Screening Program (PDSP) Ki Database provides comprehensive data on its binding affinities.[6][7][8][9][10]

Table 2: Receptor Binding Affinities (Ki, nM) of Loxapine

| Receptor | Ki (nM) | Reference |

| Dopamine D1 | 29 | [11] |

| Dopamine D2 | <2 | [11] |

| Dopamine D3 | 18 | [10] |

| Dopamine D4 | 12 | [11] |

| Dopamine D5 | 20 | [11] |

| Serotonin 5-HT1A | >1000 | [11] |

| Serotonin 5-HT2A | <2 | [11] |

| Serotonin 5-HT2C | 29 | [11] |

| Serotonin 5-HT6 | >1000 | [11] |

| Serotonin 5-HT7 | >1000 | [11] |

| Adrenergic α1 | <100 | General knowledge |

| Histamine H1 | <100 | General knowledge |

| Muscarinic M1 | <100 | General knowledge |

Note: Ki values can vary between studies due to different experimental conditions.

Historical Clinical Development

The clinical development of loxapine began in the early 1970s, with a focus on establishing its efficacy and safety in patients with schizophrenia.

Early Clinical Trials

One of the earliest controlled clinical trials was conducted by Bishop and Gallant in 1970.[1][12] This and subsequent studies were instrumental in demonstrating the antipsychotic efficacy of loxapine.

Experimental Protocol: Bishop and Gallant (1970) - A Controlled Evaluation of Loxapine in Chronic Schizophrenic Patients

-

Study Design: A controlled, comparative clinical trial.

-

Patient Population: Chronic schizophrenic patients.

-

Intervention: Loxapine was compared to a standard antipsychotic of the time, trifluoperazine.

-

Outcome Measures: The primary efficacy assessments were changes in scores on the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale.

-

Results: The study concluded that loxapine was an effective antipsychotic, with an efficacy comparable to that of trifluoperazine.[1][12]

A 2007 Cochrane review of 41 randomized controlled trials confirmed that loxapine is an effective antipsychotic for schizophrenia, with an efficacy not significantly different from other typical or atypical antipsychotics.[13][14] The review found that compared to placebo, loxapine has a significant antipsychotic effect (Relative Risk 0.30 for "no improvement" at six weeks).[13][14]

Table 3: Summary of Key Early Clinical Trial Findings for Loxapine in Schizophrenia

| Study/Review | Comparison | Key Efficacy Findings | Key Safety Findings |

| Bishop & Gallant (1970)[1][12] | Trifluoperazine | Comparable efficacy in improving symptoms of chronic schizophrenia as measured by BPRS and CGI. | Side effect profile similar to other neuroleptics. |

| Cochrane Review (2007)[13][14] | Placebo | Significant antipsychotic effect (NNT=3). | Increased risk of extrapyramidal side effects. |

| Cochrane Review (2007)[13][14] | Typical Antipsychotics | No significant difference in efficacy on global or mental state. | Similar adverse effect profile. |

| Acutely ill schizophrenic patients study (1980)[2] | N/A | Significant improvement in BPRS and CGI scores from baseline after one week of treatment with loxapine oral concentrate. | Reversible extrapyramidal effects were the majority of adverse reactions. |

Regulatory Approval and Formulations

Oral Formulation (Loxitane®)

The oral formulation of loxapine, Loxitane®, received its initial FDA approval for the treatment of schizophrenia prior to January 1, 1982. This approval was based on the data from the early clinical trials demonstrating its efficacy and acceptable safety profile. Loxitane® was made available in capsule form in various strengths. Although the brand name Loxitane has been discontinued in the U.S., generic versions of loxapine capsules are available.[15][16]

Inhaled Formulation (Adasuve®)

A significant development in the history of loxapine was the creation of an inhaled formulation, Adasuve®, which was approved by the FDA in December 2012 for the acute treatment of agitation associated with schizophrenia or bipolar I disorder in adults.[17] This formulation utilizes a single-use, hand-held inhaler to deliver a thermally generated aerosol of loxapine for rapid systemic absorption.

Phase III clinical trials demonstrated that inhaled loxapine (5 mg and 10 mg) was superior to placebo in reducing agitation, with a statistically significant effect observed as early as 10 minutes post-administration.[17]

Mechanism of Action: Signaling Pathways

Loxapine's therapeutic effects are mediated through its interaction with multiple neurotransmitter systems. The primary mechanism involves the blockade of dopamine D2 and serotonin 5-HT2A receptors.

Experimental Workflows

The development of loxapine followed a standard drug discovery and development pipeline, from initial synthesis and preclinical evaluation to extensive clinical trials and regulatory approval.

Conclusion

From its synthesis in the 1960s to its continued use today in various formulations, loxapine has had a lasting impact on the treatment of schizophrenia and other psychotic disorders. Its unique pharmacological profile, bridging the gap between typical and atypical antipsychotics, has made it a subject of ongoing interest for researchers. The development of an inhaled formulation for acute agitation represents a significant innovation in psychiatric care, highlighting the enduring relevance of this well-established neuroleptic. This guide has provided a detailed technical overview of the key milestones in the discovery and historical development of loxapine, offering valuable insights for professionals in the field of drug development and neuroscience.

References

- 1. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acutely ill schizophrenic patients treated with loxapine. A clinical study in a community mental health center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clozapine inhibits catalepsy induced by olanzapine and loxapine, but prolongs catalepsy induced by SCH 23390 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PlumX [plu.mx]

- 5. Fifty years of experience with loxapine for the rapid non-coercive tranquilization of acute behavioral disturbances in schizophrenia patients, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The NIMH Psychoactive Drug Screening Program (PDSP) - National Institute of Mental Health (NIMH) [nimh.nih.gov]

- 7. collaborativedrug.com [collaborativedrug.com]

- 8. Ki Database - Wikipedia [en.wikipedia.org]

- 9. PDSP Kᵢ Database [pdspdb.unc.edu]

- 10. 23948 [pdspdb.unc.edu]

- 11. Federal Register :: Determination That LOXITANE (Loxapine Succinate) Capsules and Three Other Drug Products Were Not Withdrawn From Sale for Reasons of Safety or Effectiveness [federalregister.gov]

- 12. Loxapine: a controlled evaluation in chronic schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Loxapine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Loxapine for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lannett Loxapine capsules get FDA approval - Clinical Trials Arena [clinicaltrialsarena.com]

- 16. drugs.com [drugs.com]

- 17. Rapid acute treatment of agitation in individuals with schizophrenia: multicentre, randomised, placebo-controlled study of inhaled loxapine | The British Journal of Psychiatry | Cambridge Core [cambridge.org]

Methodological & Application

Application Notes and Protocols for Studying Loxapine's Effects in Animal Models of Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizophrenia is a complex and debilitating mental disorder characterized by a range of symptoms, including positive symptoms (hallucinations, delusions), negative symptoms (social withdrawal, anhedonia), and cognitive deficits. Loxapine is an antipsychotic medication used in the treatment of schizophrenia. Its therapeutic effects are primarily attributed to its interaction with dopamine and serotonin receptor systems in the brain.

To investigate the efficacy and underlying mechanisms of Loxapine, researchers rely on various animal models that recapitulate specific aspects of schizophrenia. These models are crucial for preclinical screening of novel antipsychotic compounds and for understanding the neurobiological basis of the disorder. This document provides an overview of relevant animal models, key behavioral assays, and detailed protocols for studying the effects of Loxapine.

Loxapine's Mechanism of Action

Loxapine is a dibenzoxazepine compound that functions as a dopamine and serotonin receptor antagonist.[1] Its primary mechanism of action involves blocking dopamine D2 and serotonin 5-HT2A receptors.[1][2] The antagonism of D2 receptors is believed to alleviate the positive symptoms of schizophrenia, while the blockade of 5-HT2A receptors may contribute to its effects on negative symptoms and a lower incidence of extrapyramidal side effects compared to some older antipsychotics.[1][3] Loxapine also exhibits affinity for other receptors, including dopamine D4, adrenergic, and histaminergic receptors, which may contribute to its overall pharmacological profile.[1]

Figure 1: Loxapine's primary mechanism of action.

Quantitative Data Summary

Receptor Binding Affinity & Occupancy

The efficacy of Loxapine is closely related to its binding affinity for various neurotransmitter receptors and the resulting in vivo receptor occupancy.

| Receptor | Species | Binding Affinity (Ki, nM) | In Vivo Occupancy (%) | Reference |

| Dopamine D2 | Human | < 2 | 43% - 90% | [1][2][3] |

| Rat | < 100 | - | [4] | |

| Serotonin 5-HT2A | Human | < 2 | 27% - >98% | [1][2][3] |

| Rat | < 100 | - | [4] | |

| Dopamine D1 | Human | 29 | - | [2] |

| Rat | Moderate Affinity | - | [4] | |

| Dopamine D4 | Human | 12 | - | [2] |

| Adrenergic α1 | Rat | < 100 | - | [4] |

Table 1: Summary of Loxapine's receptor binding affinities and in vivo occupancy.

Behavioral Effects in Animal Models

The following table summarizes the effects of Loxapine in key behavioral paradigms relevant to schizophrenia.

| Animal Model | Behavioral Test | Loxapine Effect | Species |

| Standard | Conditioned Avoidance Response | Suppresses avoidance response | Rat |

| Standard | Catalepsy Test | Induces catalepsy at higher doses | Rat |

| Pharmacological (e.g., MK-801) | Prepulse Inhibition | Reverses PPI deficits | Rat/Mouse |

| Pharmacological (e.g., MK-801) | Social Interaction | Ameliorates social withdrawal | Rat/Mouse |

Table 2: Overview of Loxapine's effects in behavioral assays.

Animal Models & Experimental Protocols

Pharmacologically-Induced Model: NMDA Receptor Antagonism

Models using N-methyl-D-aspartate (NMDA) receptor antagonists, such as Dizocilpine (MK-801), are widely employed to induce schizophrenia-like symptoms in rodents, including hyperlocomotion, cognitive deficits, and social withdrawal.[5][6][7] These models are valuable for screening antipsychotic drugs that can reverse these induced deficits.

Figure 2: Workflow for the MK-801 induced schizophrenia model.

Protocol: MK-801 Induced Schizophrenia Model in Mice/Rats

-

Animals: Use adult male Sprague-Dawley rats or C57BL/6 mice. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimation: Allow animals to acclimate to the housing facility for at least one week before any experimental procedures. Handle the animals daily to reduce stress.

-

Symptom Induction:

-

Loxapine Administration:

-

Dissolve Loxapine in a suitable vehicle (e.g., sterile water with a small amount of acid and adjusted pH).

-

Administer Loxapine at the desired dose (e.g., 0.1 - 10 mg/kg, i.p. or s.c.) approximately 30-60 minutes before the behavioral test, following the MK-801 injection.

-

A control group should receive the vehicle.

-

-

Behavioral Assessment: Conduct behavioral tests as described in the sections below to assess the reversal of MK-801-induced deficits.

Behavioral Assay: Prepulse Inhibition (PPI) of Acoustic Startle

PPI is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information.[9][10] Deficits in PPI are observed in schizophrenic patients and can be modeled in rodents.[10] This test is used to evaluate the potential of antipsychotics to restore normal sensorimotor gating.[9][11]

Figure 3: Experimental workflow for the Prepulse Inhibition test.

Protocol: Prepulse Inhibition Test

-

Apparatus: A startle response system consisting of a sound-attenuating chamber, an animal holder on a load-cell platform to detect movement, a speaker for auditory stimuli, and a computer with control software.

-

Procedure:

-

Transport the animal to the testing room and allow it to acclimate for at least 30 minutes.[10]

-

Place the animal in the holder inside the chamber.

-

Acclimation Phase: Begin the session with a 5-10 minute acclimation period with only background white noise (e.g., 65-70 dB).[12]

-

Test Phase: Present a series of different trial types in a pseudorandom order with a variable inter-trial interval (ITI) of 10-30 seconds.[10]

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 110-120 dB white noise for 40 ms).[10]

-

Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 75-85 dB for 20 ms) presented 50-120 ms before the strong pulse.[10][12]

-

No-stimulus trials: Background noise only, to measure baseline movement.

-

-

Each trial type should be presented 6-10 times.[10]

-

-

Data Collection & Analysis:

-

The startle response is recorded as the maximal peak amplitude of the animal's movement.

-

Calculate the percentage of PPI for each prepulse intensity using the formula: % PPI = 100 x [(Average startle on pulse-alone trials) - (Average startle on prepulse-pulse trials)] / (Average startle on pulse-alone trials) [10]

-

Compare the %PPI between Loxapine-treated and control groups. An increase in %PPI in the Loxapine group indicates a therapeutic effect.

-

Behavioral Assay: Conditioned Avoidance Response (CAR)

The CAR test is a classic behavioral screen for antipsychotic activity.[13][14] It assesses the ability of a drug to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.[13] Clinically effective antipsychotics characteristically disrupt this conditioned response.[14][15]

Protocol: Conditioned Avoidance Response Test

-

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock, a door or opening between compartments, and a system for delivering a conditioned stimulus (CS), such as a light or a tone.[13]

-

Training Procedure:

-

Place the rat in one compartment of the shuttle box.

-

A trial begins with the presentation of the CS (e.g., a buzzer sound) for a set period (e.g., 10 seconds).[16]

-

If the rat moves to the other compartment during the CS presentation, the CS is terminated, and this is recorded as an "avoidance response." No shock is delivered.

-

If the rat fails to move during the CS, a mild, scrambled footshock (unconditioned stimulus, US; e.g., 0.8 mA) is delivered through the grid floor.[17] The shock and CS continue until the animal escapes to the other compartment (an "escape response").

-

Conduct multiple trials (e.g., 30 per session) with a variable ITI.[15] Training continues until animals reach a stable, high level of avoidance (e.g., >80% avoidance responses).

-

-

Drug Testing:

-

Once the animals are trained, administer Loxapine or vehicle.

-

After the appropriate pretreatment time, place the animal in the shuttle box and run a test session identical to the training sessions.

-

Record the number of avoidance responses, escape responses, and escape failures.

-

-

Data Analysis: A significant decrease in the number of avoidance responses without a corresponding increase in escape failures in the Loxapine-treated group is indicative of antipsychotic-like activity.[13]

Behavioral Assay: Social Interaction Test

Negative symptoms of schizophrenia include social withdrawal and deficits in social cognition. The social interaction test in rodents is used to model these symptoms and assess the efficacy of drugs in improving sociability.[18][19][20]

Protocol: Three-Chamber Social Interaction Test

-

Apparatus: A three-chambered rectangular box with removable partitions between the chambers. Small, transparent wire cages are used to contain "stranger" animals.

-

Procedure: The test is conducted in three phases:

-

Phase 1: Habituation: Place the test mouse in the central chamber and allow it to explore all three empty chambers for 10 minutes.

-

Phase 2: Sociability Test: Place an unfamiliar "stranger 1" mouse in one of the wire cages in a side chamber. Place an empty wire cage in the opposite side chamber. Place the test mouse back in the center chamber and allow it to explore all three chambers for 10 minutes.

-

Phase 3: Social Novelty Preference Test: Keep the now-familiar "stranger 1" in its cage and place a new, unfamiliar "stranger 2" mouse in the previously empty cage. Place the test mouse back in the center chamber and allow it to explore for another 10 minutes.

-

-

Data Collection & Analysis:

-

Use a video tracking system to record the amount of time the test animal spends in each chamber and the time spent sniffing each wire cage.

-

Sociability Index: Compare the time spent with "stranger 1" versus the empty cage in Phase 2. Healthy animals typically spend more time with the stranger mouse.

-

Social Novelty Preference: Compare the time spent with the novel "stranger 2" versus the familiar "stranger 1" in Phase 3. Healthy animals typically spend more time with the novel mouse.

-

An increase in interaction time in Loxapine-treated animals (in a schizophrenia model) compared to vehicle-treated controls suggests an amelioration of social deficits.[18][19]

-

References

- 1. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PET evidence that loxapine is an equipotent blocker of 5-HT2 and D2 receptors: implications for the therapeutics of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Acute administration of MK-801 in an animal model of psychosis in rats interferes with cognitively demanding forms of behavioral flexibility on a rotating arena - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (+)-MK-801 induced social withdrawal in rats; a model for negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Repeated injection of MK801: an animal model of schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]

- 11. med-associates.com [med-associates.com]

- 12. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 14. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Maternal immune activation and repeated maternal separation alter offspring conditioned avoidance response learning and antipsychotic response in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 18. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. amuzainc.com [amuzainc.com]

- 20. Social interaction and social withdrawal in rodents as readouts for investigating the negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Loxapine Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loxapine, a dibenzoxazepine tricyclic antipsychotic agent, is a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors.[1][2] While primarily utilized in the management of schizophrenia, recent research has explored its potential in other therapeutic areas, including oncology. These application notes provide a detailed protocol for the dissolution of Loxapine Hydrochloride for use in cell culture experiments, summarize its receptor binding affinities and cytotoxic effects, and illustrate its primary signaling pathways.

Data Presentation

Table 1: Quantitative Analysis of Loxapine Activity

This table summarizes the receptor binding affinities and cytotoxic concentrations of loxapine.

| Parameter | Species | Tissue/Cell Line | Value | Reference(s) |

| Receptor Binding Affinity (Ki) | ||||

| 5-HT2A | Human | Frontal Cortex | 6.2 nM | [3] |

| 5-HT2A | Bovine | Frontal Cortex | 6.6 nM | [3] |

| D2 | Human | Recombinant CHO cells | <2 nM | [4] |

| D1 | Human | Recombinant CHO cells | 12-29 nM | [4] |

| D4 | Human | Recombinant CHO cells | 12-29 nM | [4] |

| D5 | Human | Recombinant CHO cells | 12-29 nM | [4] |

| 5-HT2C | Human | Recombinant HEK-293 cells | 12-29 nM | [4] |

| Cytotoxicity | ||||

| CC50 | Murine | RAW264.7 Macrophages | 23.4 µM | [2] |

| EC50 (anti-S. typhimurium) | Murine | RAW264.7 Macrophages | 4.89 µM | [2] |

Experimental Protocols

Protocol for Dissolving this compound for Cell Culture

This protocol describes the preparation of a this compound stock solution and its subsequent dilution for use in cell culture applications. The procedure for the succinate salt, which is more commonly documented for in vitro use, involves dissolving in an organic solvent followed by dilution in an aqueous buffer.[5] A similar principle is applied here for the hydrochloride salt.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile phosphate-buffered saline (PBS), pH 7.2-7.4 or complete cell culture medium

-

Sterile microcentrifuge tubes

-

Sterile pipette tips

-

Vortex mixer

-

0.22 µm sterile syringe filter

Procedure:

-

Preparation of a 10 mM Stock Solution in DMSO:

-

Tare a sterile microcentrifuge tube.

-

Carefully weigh out a small amount of this compound powder (e.g., 1 mg) into the tared tube. The molecular weight of this compound is 364.86 g/mol .

-

Calculate the volume of DMSO required to achieve a 10 mM stock solution. For 1 mg of this compound, this would be approximately 274 µL.

-

Add the calculated volume of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortex the tube thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates. Gentle warming or sonication may be used to aid dissolution if necessary.[4]

-

-

Sterilization and Storage of the Stock Solution:

-

Sterilize the 10 mM stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

-

-

Preparation of Working Solutions:

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium or sterile PBS immediately before use. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

Mix the working solution thoroughly by gentle pipetting.

-

Note on Stability: Aqueous solutions of loxapine are not recommended for storage for more than one day.[5] Therefore, prepare fresh working solutions for each experiment. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

-

Cell Viability Assay (MTT Assay)

This protocol outlines a general method for assessing the effect of this compound on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Target cells (e.g., A549, MCF-7, PC-3)

-

Complete cell culture medium

-

This compound working solutions

-

96-well cell culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete cell culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a series of this compound working solutions at 2X the final desired concentrations in complete cell culture medium.

-

Remove the medium from the wells and add 100 µL of the 2X this compound working solutions to the respective wells. Include wells with vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and untreated control (medium only).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Mandatory Visualizations

Loxapine Signaling Pathway

Caption: Loxapine's primary mechanism of action.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for determining cell viability.

References

Application Notes and Protocols: Loxapine Hydrochloride Solution Preparation and Stability

Introduction

Loxapine is a tricyclic dibenzoxazepine-derivative antipsychotic agent used in the management of schizophrenia.[1][2] As a first-generation (typical) antipsychotic, its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[3][4] For researchers, scientists, and drug development professionals, the accurate preparation of Loxapine Hydrochloride solutions and a thorough understanding of their stability are critical for obtaining reliable and reproducible results in preclinical and clinical studies.

These application notes provide detailed protocols for the preparation of this compound solutions and for assessing their stability. It includes a summary of solubility data, recommended storage conditions, and methodologies for stability-indicating analysis by High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties and Solubility

Understanding the fundamental properties of this compound is the first step in proper solution preparation.

Table 1: Physicochemical Properties of Loxapine

| Property | Value | Reference |

|---|---|---|

| Chemical Name | 2-Chloro-11-(4-methyl-1-piperazinyl)dibenz[b,f][3][5]oxazepine Hydrochloride | [6][7] |

| Molecular Formula | C₁₈H₁₈ClN₃O • HCl | [6] |

| Molecular Weight | 364.3 g/mol | [6] |

| Appearance | White to slightly yellowish powder | [7] |

| Class | Dibenzoxazepine |[1] |

Loxapine is most commonly available as a succinate or hydrochloride salt. The solubility can differ between salt forms. While the succinate salt has published solubility data in common laboratory solvents, the hydrochloride salt is used in oral concentrate and injectable formulations, often with co-solvents to improve solubility.[7][8][9]

Table 2: Solubility Data for Loxapine Salts

| Salt Form | Solvent | Solubility | Reference |

|---|---|---|---|

| Loxapine Succinate | Ethanol | ~5 mg/mL | [8] |

| Loxapine Succinate | DMSO | ~30 mg/mL | [8] |

| Loxapine Succinate | DMF | ~30 mg/mL | [8] |

| Loxapine Succinate | 1:9 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [8] |

| this compound | Aqueous (Injection formulation) | 50 mg/mL (with Polysorbate 80, propylene glycol) |[7] |

Protocols for Solution Preparation

Due to the limited aqueous solubility of loxapine salts, a two-step process involving an organic stock solution is recommended for preparing aqueous solutions for in vitro experiments.[8]

Protocol 2.1: Preparation of a High-Concentration Stock Solution in Organic Solvent

This protocol describes the preparation of a 10 mM stock solution in DMSO.

-

Weighing: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM solution, weigh 3.643 mg of this compound.

-

Dissolution: Add the weighed powder to a sterile microcentrifuge tube or glass vial. Add the desired volume of high-purity DMSO (e.g., 1 mL).

-

Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[10]

Protocol 2.2: Preparation of an Aqueous Working Solution

This protocol describes the dilution of the organic stock solution into an aqueous buffer or cell culture medium.

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilution: Serially dilute the stock solution into the desired aqueous buffer (e.g., PBS, cell culture medium). It is critical to add the stock solution to the aqueous buffer while vortexing to prevent precipitation.

-

Final Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

-

Usage: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[8]

Caption: Workflow for preparing this compound solutions.

Stability of Loxapine Solutions

Loxapine stability is influenced by pH, temperature, and light exposure. Forced degradation studies, primarily conducted on the succinate salt, provide insight into its degradation pathways.

Table 3: Summary of Forced Degradation Studies on Loxapine Succinate

| Stress Condition | Reagents & Duration | Observation | Reference |

|---|---|---|---|

| Acid Hydrolysis | 1N HCl, Room Temp, 5 hours | Significant degradation | [11][12] |

| Base Hydrolysis | 0.1N NaOH, Room Temp, 5 hours | Significant degradation | [11][12] |

| Oxidation | 30% H₂O₂, Room Temp, 5 hours | Stable / Minor degradation | [11][12] |

| Thermal | 85°C, 7 days | Stable | [11][12] |

| Photolytic | 1.2 million lux hours UV | Stable |[11][12] |

Recommended Storage Conditions

-

Solid Powder: Store this compound powder in a tight container at controlled room temperature (20-25°C), protected from light.[9]

-